molecular formula C15H20N4O2 B2802085 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 2034284-64-3

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2802085
CAS No.: 2034284-64-3
M. Wt: 288.351
InChI Key: JRRZWBIMWNUKMD-UHFFFAOYSA-N
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Description

1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of ureas, featuring a pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

  • Formation of 1,5-Dimethyl-1H-pyrazol-3-yl Ethylamine: This intermediate is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with ethylamine under specific conditions.

  • Coupling with 3-Methoxyphenyl Isocyanate: The ethylamine derivative is then reacted with 3-methoxyphenyl isocyanate to form the final urea compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as a therapeutic agent in the treatment of various diseases due to its biological activity.

  • Biology: It can be used as a tool in biological research to study enzyme inhibition, receptor binding, and other biochemical processes.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)urea

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-hydroxyphenyl)urea

Uniqueness: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern on the pyrazole ring and the methoxyphenyl group, which can influence its biological activity and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-9-13(18-19(11)2)7-8-16-15(20)17-12-5-4-6-14(10-12)21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZWBIMWNUKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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